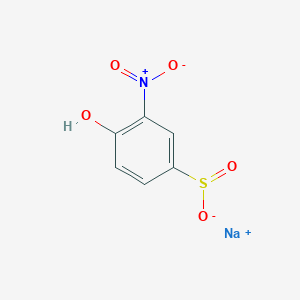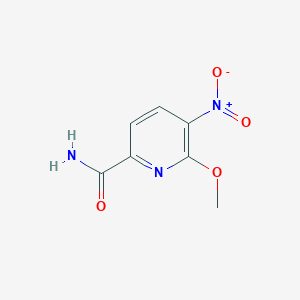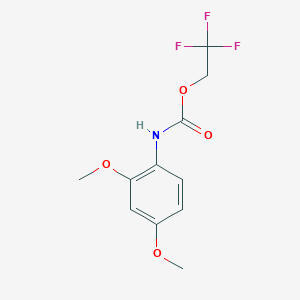
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a trifluoroethyl group and a dimethoxyphenyl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate typically involves the reaction of 2,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 2,4-dimethoxyaniline and 2,2,2-trifluoroethanol.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: 2,4-dimethoxyaniline and 2,2,2-trifluoroethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate is used in various scientific research applications, including:
Biology: In studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
- 2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable in specific research applications.
Properties
CAS No. |
1087788-85-9 |
|---|---|
Molecular Formula |
C11H12F3NO4 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H12F3NO4/c1-17-7-3-4-8(9(5-7)18-2)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) |
InChI Key |
LXAHRHVUWGWKLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)


![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)
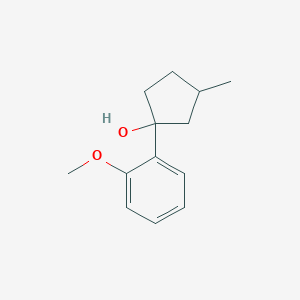
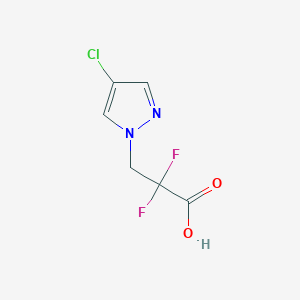
![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)
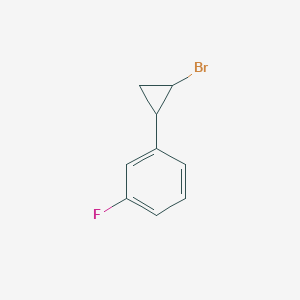
![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)
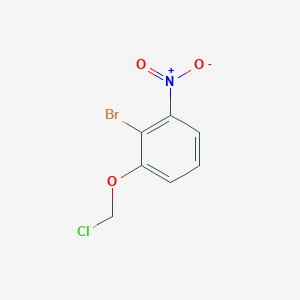

![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
